molecular formula C16H22N2O B5285544 1-(4-ALLYLPIPERAZINO)-3-PHENYL-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-3-PHENYL-1-PROPANONE

Cat. No.: B5285544
M. Wt: 258.36 g/mol
InChI Key: SLRYCPPTNTVQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Allylpiperazino)-3-phenyl-1-propanone is a compound that features a piperazine ring substituted with an allyl group and a phenyl group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-allylpiperazino)-3-phenyl-1-propanone typically involves the reaction of 4-allylpiperazine with a suitable phenylpropanone derivative. One common method is the condensation reaction between 4-allylpiperazine and 3-phenylpropanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Allylpiperazino)-3-phenyl-1-propanone can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

1-(4-Allylpiperazino)-3-phenyl-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-allylpiperazino)-3-phenyl-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-phenyl-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-10-17-11-13-18(14-12-17)16(19)9-8-15-6-4-3-5-7-15/h2-7H,1,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRYCPPTNTVQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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